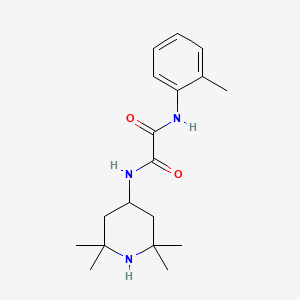![molecular formula C21H18Cl2N2OS B4748113 N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide](/img/structure/B4748113.png)
N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide
描述
N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide, also known as DCT or DCTN, is a chemical compound with potential applications in scientific research. It is a member of the thiosemicarbazone family of compounds, which have been studied for their potential as anti-cancer agents and as tools for investigating biological processes.
作用机制
The exact mechanism of action of N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide is not fully understood, but it appears to involve interaction with cellular proteins and enzymes involved in DNA synthesis and repair. N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in the synthesis of DNA precursors. Additionally, N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide has been shown to induce DNA damage and activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. It appears to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide has been shown to reduce tumor growth and metastasis in mouse models of breast and lung cancer, and has also been shown to enhance the efficacy of other anti-cancer agents.
实验室实验的优点和局限性
One advantage of using N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide in scientific research is its potential as a tool for investigating biological processes related to DNA synthesis and repair. N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide has been shown to interact with a variety of cellular proteins and enzymes involved in these processes, making it a potentially useful tool for studying these pathways. Additionally, N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide has shown promising anti-cancer activity in preclinical studies, making it a potential candidate for further development as an anti-cancer agent.
One limitation of using N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide in lab experiments is its relatively complex synthesis process, which may make it difficult to produce in large quantities. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide and to determine its potential as a clinical anti-cancer agent.
未来方向
There are several potential directions for future research on N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide. One area of interest is further investigation of its mechanism of action, particularly with regards to its interactions with cellular proteins and enzymes involved in DNA synthesis and repair. Additionally, further preclinical studies are needed to determine the potential efficacy of N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide as an anti-cancer agent, and to investigate its potential for use in combination with other anti-cancer agents. Finally, there is potential for further development of N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide as a tool for investigating biological processes related to DNA synthesis and repair.
科学研究应用
N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide has been studied for its potential as an anti-cancer agent, with promising results in preclinical studies. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide appears to exert its anti-cancer effects through a variety of mechanisms, including inhibition of DNA synthesis and induction of apoptosis.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(E)-(4-propan-2-ylphenyl)methylideneamino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2OS/c1-13(2)15-5-3-14(4-6-15)12-24-21-17(9-10-27-21)20(26)25-16-7-8-18(22)19(23)11-16/h3-13H,1-2H3,(H,25,26)/b24-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTRYXCKJMZFHA-WYMPLXKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NC2=C(C=CS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/C2=C(C=CS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,4-dimethoxyphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4748037.png)

![2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid](/img/structure/B4748054.png)
![N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-2-hydroxy-1-naphthohydrazide](/img/structure/B4748057.png)
![3-[3-(2,4-dimethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4748063.png)
![2-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)-N-phenylacetamide](/img/structure/B4748078.png)
![1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B4748080.png)
![methyl 3-chloro-6-({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4748083.png)

![2-[(3,4-dichlorophenyl)acetyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide](/img/structure/B4748096.png)
![7-chloro-8-methyl-2-(4-methylphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4748103.png)
![2-[(3-methoxybenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4748121.png)
![ethyl [2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4748125.png)
![5-tert-butyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4748131.png)